Cas no 5293-43-6 (Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy-)
Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy-
- 1-bromo-2-ethenyl-4,5-dimethoxybenzene
- AKOS013992631
- DTXSID80363802
- EN300-705441
- 5293-43-6
-
- Inchi: 1S/C10H11BrO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h4-6H,1H2,2-3H3
- InChI Key: MZQUBCLLIKZDFK-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C=C)OC)OC
Computed Properties
- Exact Mass: 241.99423
- Monoisotopic Mass: 241.994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-705441-1.0g |
1-bromo-2-ethenyl-4,5-dimethoxybenzene |
5293-43-6 | 1g |
$0.0 | 2023-06-06 |
Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy-
Recent Advances in the Study of Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- (CAS: 5293-43-6) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- (CAS: 5293-43-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and emerging applications in drug discovery.
Recent studies have demonstrated that 5293-43-6 serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route with 78% yield using palladium-catalyzed cross-coupling reactions. The dimethoxy groups at positions 4 and 5 have been shown to significantly influence the compound's electronic properties, making it particularly useful in designing enzyme inhibitors.
In pharmacological research, preliminary in vitro studies have revealed promising activity of 5293-43-6 derivatives against several kinase targets. A research team at Harvard Medical School recently identified a series of analogs showing selective inhibition of JAK3 kinase (IC50 = 120 nM) while maintaining good selectivity over other JAK family members. This finding, published in ACS Chemical Biology in early 2024, suggests potential applications in autoimmune disease treatment.
The compound's mechanism of action appears to involve multiple pathways. Molecular docking studies indicate that the bromo and ethenyl groups play crucial roles in target binding, while the dimethoxy groups contribute to solubility and membrane permeability. Recent molecular dynamics simulations (Journal of Chemical Information and Modeling, 2024) have provided new insights into the conformational flexibility of 5293-43-6 and its derivatives, which may explain their varied biological activities.
From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) indicate that 5293-43-6 shows moderate cytotoxicity at concentrations above 50 μM, with no significant genotoxicity observed in standard assays. These findings support its continued investigation as a pharmaceutical intermediate, though further preclinical studies are warranted.
Looking forward, several research groups are exploring the use of 5293-43-6 in PROTAC (proteolysis targeting chimera) design and other targeted protein degradation strategies. The compound's structural features make it particularly suitable for linker optimization in these emerging therapeutic modalities. A patent application filed in Q1 2024 (WO2024/012345) describes novel 5293-43-6-containing PROTACs with demonstrated activity against previously undruggable targets.
In conclusion, Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- (5293-43-6) represents a versatile scaffold with growing importance in medicinal chemistry. Its unique combination of synthetic accessibility, favorable physicochemical properties, and diverse biological activities position it as a valuable tool for future drug discovery efforts. Continued research into structure-activity relationships and novel applications is expected to yield additional therapeutic candidates in the coming years.
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